molecular formula C20H26N2O3 B11023402 1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone

1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone

Cat. No.: B11023402
M. Wt: 342.4 g/mol
InChI Key: IWDJSCQEFGMVEP-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine ring substituted with a 2,4-dimethoxyphenyl group at position 2 and an ethanone moiety linked to a 2,5-dimethylpyrrole at position 1.

Properties

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-2-(2,5-dimethylpyrrol-1-yl)ethanone

InChI

InChI=1S/C20H26N2O3/c1-14-7-8-15(2)22(14)13-20(23)21-11-5-6-18(21)17-10-9-16(24-3)12-19(17)25-4/h7-10,12,18H,5-6,11,13H2,1-4H3

InChI Key

IWDJSCQEFGMVEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CC(=O)N2CCCC2C3=C(C=C(C=C3)OC)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of 2,4-dimethoxybenzaldehyde with an appropriate amine under reductive amination conditions.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of 2,5-dimethylpyrrole with an appropriate aldehyde or ketone.

    Coupling of the Rings: The final step involves coupling the pyrrolidine and pyrrole rings through a suitable linker, such as an ethanone group, under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of 1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The table below summarizes key structural differences among related compounds:

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Evidence ID
Target Compound Pyrrolidine + Ethanone + Pyrrole 2,4-Dimethoxyphenyl (pyrrolidine), 2,5-Dimethylpyrrole (ethanone) Likely C21H26N2O3 ~354.45* N/A
1-[1-(4-Chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(piperidin-1-yl)ethanone Ethanone + Pyrrole + Piperidine 4-Chlorophenyl (pyrrole), Piperidine C19H23ClN2O 330.85
2-Chloro-1-[1-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl]ethanone Ethanone + Pyrrole 4-Methoxyphenethyl, Chloro, 2,5-Dimethyl C17H20ClNO2 305.8
2-Chloro-1-(2,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)ethanone Ethanone + Pyrrole 4-Trifluoromethylphenyl, Chloro, 2,5-Dimethyl C15H13ClF3NO 327.72
1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone Ethanone + Pyrrole + Thiadiazole Acetyl, 3,5-Dimethyl (pyrrole), Thiadiazole-sulfanyl C13H15N3O2S2 309.41
Key Observations:
  • Aromatic Substitution : The target compound’s 2,4-dimethoxyphenyl group contrasts with electron-withdrawing substituents (e.g., Cl, CF3) in analogs . Methoxy groups may enhance solubility compared to halogenated derivatives.
  • Heterocyclic Diversity : Piperidine () and thiadiazole () substituents introduce distinct electronic and steric effects compared to the target’s pyrrolidine-pyrrole system.

Physicochemical Properties

  • Polarity: The 2,4-dimethoxy groups in the target compound likely increase polarity compared to non-polar methyl or chloro substituents in analogs (e.g., ).
  • LogP : Estimated LogP values (via fragment-based methods) suggest the target compound has lower lipophilicity than chloro- or trifluoromethyl-containing analogs due to methoxy groups’ hydrophilic nature.

Biological Activity

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrrolidine ring and a dimethoxyphenyl group. Its chemical formula can be represented as:

C18H24N2O2C_{18}H_{24}N_2O_2

This structure is significant as it influences the compound's interaction with biological targets.

Research indicates that this compound exhibits various biological activities, particularly in the modulation of cellular processes. One of the primary mechanisms involves the enhancement of cell-specific glucose uptake and increased intracellular adenosine triphosphate (ATP) levels, which are crucial for cellular energy metabolism and growth .

In Vitro Studies

In vitro studies have demonstrated that the compound can suppress cell growth while simultaneously promoting monoclonal antibody production. This dual action is particularly valuable in biopharmaceutical applications, where maximizing antibody yield is essential. Notably, the compound also affects glycosylation patterns on antibodies, which can influence their therapeutic efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have identified 2,5-dimethylpyrrole as a critical component of the compound that enhances its biological activity. Variations in this structure have been tested to optimize both productivity and quality of monoclonal antibodies produced in cell cultures .

Monoclonal Antibody Production

In a controlled study involving recombinant Chinese hamster ovary (rCHO) cells, the addition of this compound resulted in a significant increase in cell-specific productivity—up to 7.8-fold compared to control conditions. The study highlighted that not only did the compound improve yield but it also maintained cell viability during production processes .

Glycosylation Control

Another important finding was the compound's ability to suppress galactosylation on monoclonal antibodies. This suppression is critical as it helps maintain the quality attributes of therapeutic antibodies, which can be affected by glycosylation variations. The ability to control this aspect could lead to more consistent therapeutic outcomes in clinical settings .

Data Summary

Biological Activity Effect Reference
Cell Growth SuppressionYes
Increased ATP LevelsYes
Enhanced Monoclonal Antibody YieldUp to 7.8-fold increase
Suppression of GalactosylationYes
Optimal Structure Component2,5-Dimethylpyrrole

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